

5-oxo-LTB4: A Potent Eosinophil Chemoattractant Navigating Allergic Inflammation

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Compound of Interest

Compound Name: 5-oxo Leukotriene B4

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE or 5-oxo-LTB4), a potent lipid mediator, has emerged as a critical player in the recruitment of eosinophils, key effector cells in allergic inflammation and asthma.[1][2][3][4] This technical guide provides a comprehensive overview of the role of 5-oxo-ETE as an eosinophil chemoattractant, detailing its signaling pathways, quantitative potency, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic targets for eosinophil-driven diseases.

Quantitative Analysis of Eosinophil Chemoattraction

5-oxo-ETE is a highly potent chemoattractant for human eosinophils, often exhibiting greater efficacy than other well-known lipid mediators such as leukotriene B4 (LTB4) and platelet-activating factor (PAF).[1][4][5] The following tables summarize the quantitative data on the effects of 5-oxo-ETE on eosinophil chemotaxis, calcium mobilization, and actin polymerization, providing a comparative analysis with other key chemoattractants.

Table 1: Eosinophil Chemotaxis

Chemoattractant	EC50 (nM)	Maximal Response	Notes
5-oxo-ETE	~1.0 - 10	High	Significant effects observed at concentrations as low as 1 nM, with a maximal response at 1 μ M.[4] The responses elicited by 5-oxo-ETE were about two to three times greater than those to PAF.[4]
LTB4	Weak Activity	Low	Maximal responses were only about 4% of the maximal response to 5-oxo-ETE.[4]
PAF	Intermediate	Intermediate	

Table 2: Intracellular Calcium Mobilization in Eosinophils

Chemoattractant	EC50 (nM)	Notes
5-oxo-ETE	19 \pm 2	Concentrations as low as 1 nM stimulated calcium transients. [1]
LTB4	71 \pm 38	
PAF	-	

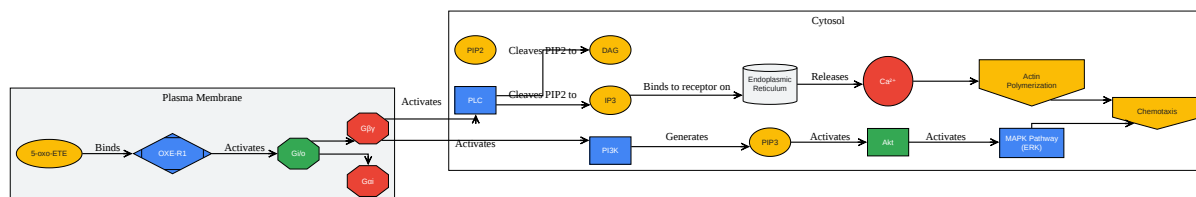
Table 3: Actin Polymerization in Eosinophils

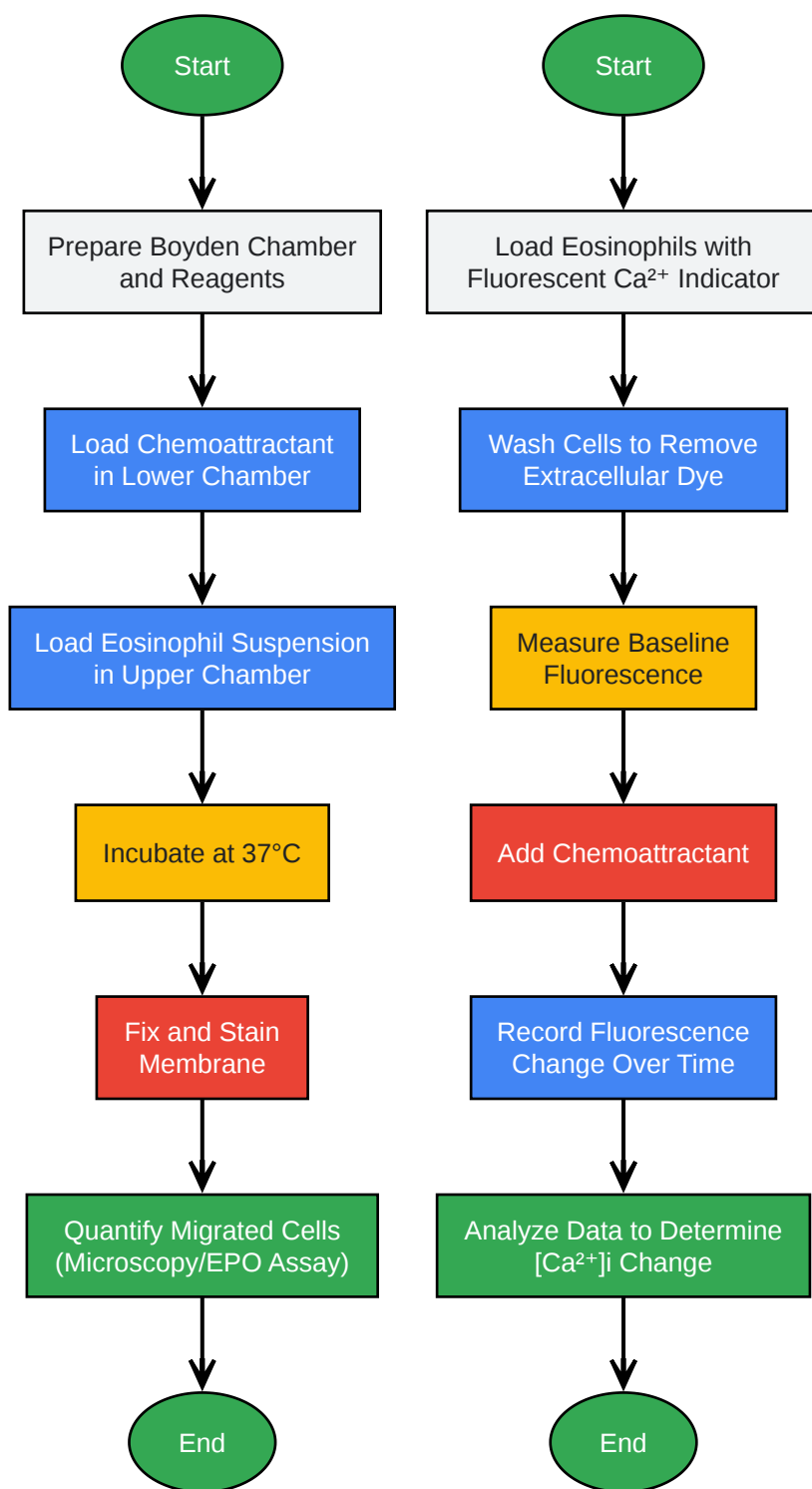
| Chemoattractant | EC50 (nM) | Maximal Response | Notes | |---|---|---| | 5-oxo-ETE | 6.3 \pm 0.6 | High | The maximal response to 5-oxo-ETE was more than 2.5 times greater than that to LTB4 and PAF.[1] | | LTB4 | 0.6 \pm 0.2 | Low | | | PAF | 6.6 \pm 5.2 | Low | |

Signaling Pathways of 5-oxo-ETE in Eosinophils

5-oxo-ETE exerts its chemoattractant effects by binding to the specific G protein-coupled receptor, OXE-R1 (also known as GPR170).[6][7] This receptor is highly expressed on human eosinophils.[8] The binding of 5-oxo-ETE to OXE-R1 initiates a cascade of intracellular signaling events, culminating in cellular responses such as chemotaxis, calcium mobilization, and actin polymerization.[1][7][9]

The OXE-R1 receptor is coupled to the Gi/o family of G proteins.[6][10] Upon ligand binding, the G protein dissociates into its G α i and G β y subunits. The G β y subunit is primarily responsible for activating downstream signaling pathways.[7][11] Key signaling molecules involved in the 5-oxo-ETE-induced eosinophil response include Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinases (MAPKs) such as ERK.[9][12][13][14]





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